4-(1,2-Diamino-ethyl)-pyrocatechol

説明

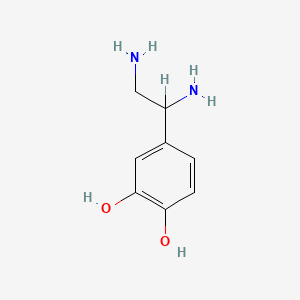

4-(1,2-Diamino-ethyl)-pyrocatechol is an organic compound characterized by the presence of both catechol and diamine functional groups

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2-Diamino-ethyl)-pyrocatechol typically involves the following steps:

Starting Materials: The synthesis begins with pyrocatechol (1,2-dihydroxybenzene) and ethylenediamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The reaction mixture is typically heated to a specific temperature to ensure complete conversion.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of advanced purification methods ensures the production of high-purity compounds suitable for various applications.

化学反応の分析

Types of Reactions: 4-(1,2-Diamino-ethyl)-pyrocatechol undergoes several types of chemical reactions, including:

Oxidation: The catechol moiety can be oxidized to form quinones.

Reduction: The diamine group can be reduced to form primary amines.

Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted derivatives with different functional groups.

科学的研究の応用

4-(1,2-Diamino-ethyl)-pyrocatechol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

作用機序

The mechanism of action of 4-(1,2-Diamino-ethyl)-pyrocatechol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, affecting their function and activity.

Pathways Involved: It may modulate various biochemical pathways, including oxidative stress response and signal transduction pathways, leading to its observed biological effects.

類似化合物との比較

- 4-(1,2-Diamino-ethyl)-1,2-benzenediol

- 2-[(1R)-1,2-Diaminoethyl]-4-fluoro-3-hydroxybenzonitrile

Comparison:

- Structural Differences: While similar in structure, these compounds differ in the presence of additional functional groups such as fluorine or nitrile.

- Chemical Properties: The presence of different functional groups can significantly alter the chemical reactivity and biological activity of these compounds.

- Applications: Each compound may have unique applications based on its specific chemical properties and interactions with biological systems.

生物活性

4-(1,2-Diamino-ethyl)-pyrocatechol, a compound with potential therapeutic applications, is recognized for its biological activity, particularly in the context of oxidative stress and inflammation. This article reviews various studies on its biological effects, mechanisms of action, and potential applications in medical science.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C10H14N2O2

- CAS Number : 132261-26-8

The compound features a pyrocatechol backbone with a 1,2-diaminoethyl side chain, which is critical for its biological interactions.

This compound exhibits its biological activity primarily through the following mechanisms:

- Antioxidant Activity : The compound acts as a radical scavenger, effectively neutralizing reactive oxygen species (ROS) that contribute to cellular damage in various diseases such as cancer and neurodegenerative disorders .

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory pathways, including lipoxygenase (LOX), which is linked to the production of pro-inflammatory mediators .

Antioxidant Properties

Research indicates that this compound demonstrates significant antioxidant properties. In vitro studies have shown that it can reduce oxidative stress markers in cellular models exposed to oxidative agents. A study highlighted its effectiveness at concentrations as low as 0.01 mmol/kg in reducing lipid peroxidation and protecting against cellular damage .

Anti-inflammatory Effects

In animal models, particularly those induced with colitis, this compound exhibited notable anti-inflammatory effects. It reduced inflammatory markers by approximately 41% when administered at specified doses .

| Study | Model | Dose | Effect |

|---|---|---|---|

| Rat model of colitis | 0.01 mmol/kg | Reduced inflammation by 41% | |

| Cellular oxidative stress model | Variable | Significant reduction in ROS levels |

Enzyme Inhibition Activity

The compound has been assessed for its ability to inhibit lipoxygenase (LOX), an enzyme implicated in inflammatory responses. The IC50 values observed for LOX inhibition were reported to be as low as 100 nM, indicating potent activity compared to other known inhibitors .

Comparative Analysis with Similar Compounds

When compared to other pteridine derivatives and antioxidants:

| Compound Name | IC50 (nM) | Mechanism |

|---|---|---|

| This compound | 100 | LOX inhibition |

| Pteridine derivatives (various) | Varies | Antioxidant properties |

| Common antioxidants (e.g., Vitamin C) | Higher | General ROS scavenging |

特性

IUPAC Name |

4-(1,2-diaminoethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c9-4-6(10)5-1-2-7(11)8(12)3-5/h1-3,6,11-12H,4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHYOKFGHPJEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80927600 | |

| Record name | 4-(1,2-Diaminoethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132261-26-8 | |

| Record name | 1-(3,4-Dihydroxyphenyl)-1,2-diaminoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132261268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1,2-Diaminoethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。